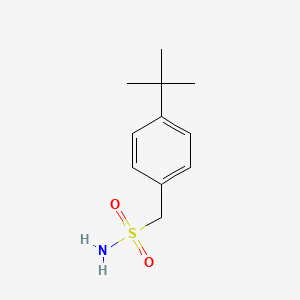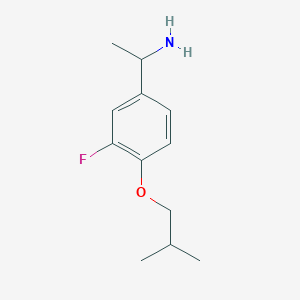
1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine
Descripción general
Descripción
1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine, commonly referred to as FIBP, is a research chemical of the phenethylamine class. It is a fluorinated derivative of the neurotransmitter phenethylamine, which is known to act as a neuromodulator in the central nervous system (CNS). FIBP is a promising research chemical due to its potential to be used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Characterizations
Compounds based on the 1,2-diarylethylamine template, similar to 1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine, have been explored for their potential clinical applications. A notable example is the synthesis and analytical characterization of fluorolintane and its isomers, which are investigated for their NMDA receptor antagonist properties, potentially offering insights into dissociative effects for medical use (Dybek et al., 2019).
Dopamine Receptor Affinities
Another area of research involves the synthesis of derivatives, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine, to study their binding affinities for dopamine receptors. These studies provide valuable information on the structure-activity relationships and potential therapeutic applications of these compounds in treating neurological disorders (Claudi et al., 1990).
Neuroleptic and Neuroprotective Activity
Research on derivatives like 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine demonstrates their potential as anti-dopaminergic agents. These compounds are explored for their applications in treating schizophrenia, dependency, and neurodegenerative disorders, showcasing the broad pharmacological utility of such derivatives (Habernickel, 2003).
Antipsychotic Agent Development
Compounds like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide exhibit 5-HT2A receptor inverse agonist properties, making them candidates for antipsychotic drug development. This research highlights the therapeutic potential in psychiatric medicine, emphasizing the role of such compounds in creating more effective treatments (Vanover et al., 2006).
Monoamine Oxidase Inhibition
The study of 1-phenylethylamines and their derivatives, including those with alkyloxy and hydroxy substituents, has led to insights into their anti-monoamine oxidase activity. This research contributes to understanding the mechanisms of action and potential therapeutic uses for mood and cognitive disorders (McCoubrey, 1959).
Propiedades
IUPAC Name |
1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNAIVPKHOSLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-isobutoxyphenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1386036.png)

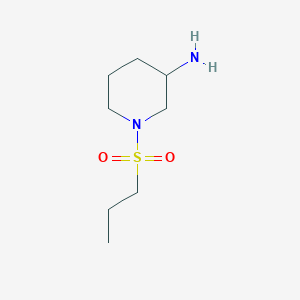

![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)
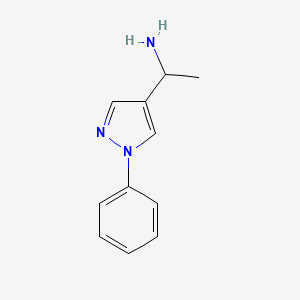
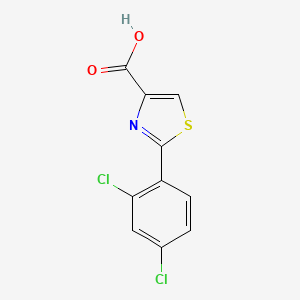
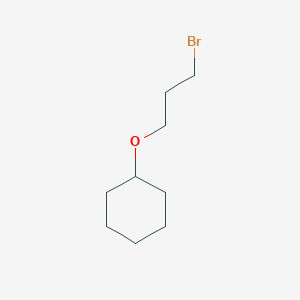
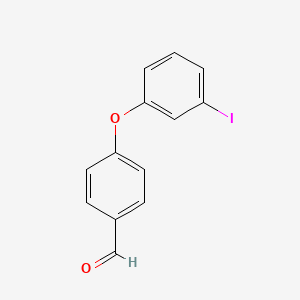
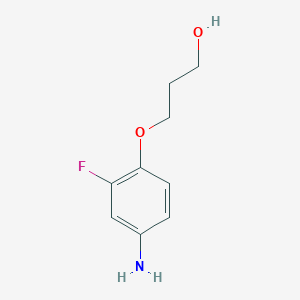
amine](/img/structure/B1386053.png)

amine](/img/structure/B1386057.png)
